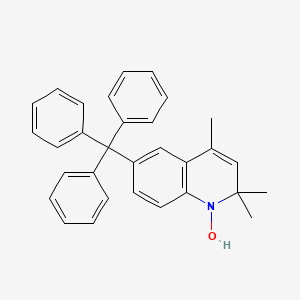
Quinoline, 1,2-dihydro-1-hydroxy-2,2,4-trimethyl-6-(triphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2-dihydro-1-hydroxy-2,2,4-trimethyl-6-(triphenylmethyl)- (let’s call it QDHQ) belongs to the quinoline family, a class of heterocyclic compounds Quinolines exhibit diverse biological and pharmacological activities, making them valuable in drug research and development
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Reductive Amination:
Industrial Production:
- QDHQ is industrially produced using the condensation method due to its efficiency and scalability.
Chemical Reactions Analysis
QDHQ undergoes various reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction of the quinoline ring leads to tetrahydroquinolines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents: Sulfuric acid, sodium borohydride, and Lewis acids.
Major Products: Quinone derivatives, tetrahydroquinolines, and substituted QDHQ.
Scientific Research Applications
QDHQ finds applications in:
Medicine: Potential antitumor and antioxidant properties.
Chemistry: Used as a building block for more complex molecules.
Industry: As an antioxidant in rubber and latex production.
Mechanism of Action
- QDHQ’s mechanism involves interactions with cellular targets, modulating oxidative stress pathways, and influencing redox balance.
- Further research is needed to fully elucidate its specific molecular targets.
Comparison with Similar Compounds
- QDHQ’s uniqueness lies in its hydroxy and trimethyl substituents.
- Similar Compounds: 2,4-dihydroxyquinoline, 4-hydroxyquinoline, and other quinoline derivatives.
Properties
CAS No. |
138144-80-6 |
|---|---|
Molecular Formula |
C31H29NO |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
1-hydroxy-2,2,4-trimethyl-6-tritylquinoline |
InChI |
InChI=1S/C31H29NO/c1-23-22-30(2,3)32(33)29-20-19-27(21-28(23)29)31(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-22,33H,1-3H3 |
InChI Key |
FAOUVPWKTVZDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















